Ethyl 2-(1,3-benzothiazol-6-yl)acetate
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Overview
Description
Ethyl 2-(1,3-benzothiazol-6-yl)acetate is an organic compound with the molecular formula C11H11NO2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,3-benzothiazol-6-yl)acetate typically involves the condensation of 2-aminobenzenethiol with ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,3-benzothiazol-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Ethyl 2-(1,3-benzothiazol-6-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzothiazole derivatives are explored for their potential as therapeutic agents in various diseases.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of Ethyl 2-(1,3-benzothiazol-6-yl)acetate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 2-(1,3-benzothiazol-6-yl)acetate can be compared with other benzothiazole derivatives:
2-Amino-6-methylbenzothiazole: Known for its muscle relaxant properties.
6-Ethoxy-1,3-benzothiazol-2-ylamine: Used in the synthesis of various organic compounds.
2-(6-Chlorobenzothiazol-2-yl)acetate: Studied for its potential pharmacological activities.
Each of these compounds has unique properties and applications, highlighting the versatility of benzothiazole derivatives in scientific research and industry.
Properties
CAS No. |
214614-76-3 |
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Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzothiazol-6-yl)acetate |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-11(13)6-8-3-4-9-10(5-8)15-7-12-9/h3-5,7H,2,6H2,1H3 |
InChI Key |
HALHUZCTXLBCTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)N=CS2 |
Origin of Product |
United States |
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